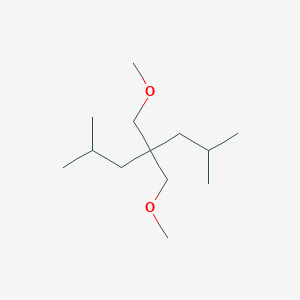
4-tert-Butylbenzylamine
Descripción general
Descripción
4-tert-Butylbenzylamine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used in agrochemical applications .
Molecular Structure Analysis
The molecular formula of 4-tert-Butylbenzylamine is C11H17N . Its molecular weight is 163.26 g/mol .
Physical And Chemical Properties Analysis
4-tert-Butylbenzylamine has a boiling point of 235-236 °C and a density of 0.927 g/mL at 25 °C . It appears as a clear light yellow liquid .
Aplicaciones Científicas De Investigación
1. Fuel Additive Research
4-tert-Butylbenzylamine derivatives are studied for their potential in stabilizing diesel fuels. Research by Koshelev et al. (1996) explored the use of sterically hindered phenol derivatives, including those related to 4-tert-Butylbenzylamine, as additives to enhance diesel fuel stability (Koshelev et al., 1996).
2. Asymmetric Synthesis
Martjuga et al. (2011) investigated the use of chiral o-aminobenzylamines, which can be derived from 4-tert-Butylbenzylamine, in the diastereoselective reduction of atropisomeric ketimines. This research contributes to the field of asymmetric synthesis in organic chemistry (Martjuga et al., 2011).
3. Rubidium Extraction
In a study by Wang et al. (2015), 4-tert-Butylbenzylamine (t-BAMBP) was used in cyclohexane for the selective extraction of rubidium from brine sources containing lithium. This highlights its application in the field of mineral extraction and separation processes (Wang et al., 2015).
4. Zinc Complex Formation
Research by Pastor et al. (2011) involved the use of S-methylbenzylamine, which can be related to 4-tert-Butylbenzylamine, in the formation of zinc complexes. These complexes were studied for their potential in initiating the polymerization of rac-lactide (Pastor et al., 2011).
5. Molecular Docking and Biological Activity
Zeyrek et al. (2019) synthesized a compound from 4-tert-buthylbenzylamine and studied its structure and biological activity, including interactions with DNA and potential anticancer activity. This research underlines its significance in medicinal chemistry and drug development (Zeyrek et al., 2019).
6. Polymerization Studies
A study by Dugheri et al. (2017) on unsaturated polyester resins involved the determination of 4-tert-butyl catechol, a derivative of 4-tert-Butylbenzylamine, as a polymerization inhibitor. This research contributes to polymer science, particularly in understanding and controlling polymerization processes (Dugheri et al., 2017).
Safety And Hazards
4-tert-Butylbenzylamine is considered hazardous. It can cause serious eye irritation and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers
While specific papers on 4-tert-Butylbenzylamine were not identified in the search results, it’s noted that this compound is a subject of research in the field of organic synthesis .
Propiedades
IUPAC Name |
(4-tert-butylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWSRGAWRAYBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192930 | |
| Record name | 4-tert-Butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzylamine | |
CAS RN |
39895-55-1 | |
| Record name | 4-(1,1-Dimethylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39895-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)







![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)



